Methyl 2-bromo-6-(trifluoromethyl)benzoate

Description

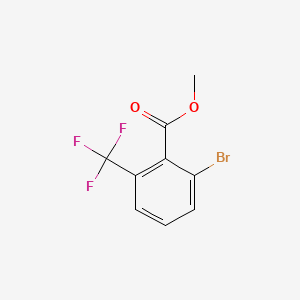

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAHAANYLBWFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673198 | |

| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214324-11-4 | |

| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biocatalysis and Renewable Feedstocks:biocatalysis Utilizes Enzymes or Whole Microorganisms to Perform Chemical Transformations.nih.govenzymes Operate Under Very Mild Conditions Neutral Ph, Ambient Temperature and in Aqueous Environments, Making Them Inherently Green Catalysts. They Also Exhibit High Chemo , Regio , and Stereoselectivity, Which Can Simplify Synthetic Routes and Reduce the Need for Protecting Groups. for the Synthesis of Substituted Benzoates, Enzymes Like Lipases Could Be Used for Esterification Steps, While Nitrilases Can Convert Aryl Nitriles Directly to Carboxylic Acids, Offering a Green Alternative to Traditional Chemical Hydrolysis. Using Enzymes Can Provide a Single Step Route to a Desired Molecule That Might Otherwise Require Multiple Conventional Synthetic Steps.nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Bromine-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. chemistrysteps.comlibretexts.org These groups stabilize the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is a critical step in the addition-elimination mechanism of SNAr. libretexts.orgyoutube.com In the case of this compound, the trifluoromethyl (CF3) group, a potent electron-withdrawing group, is expected to activate the aryl halide towards nucleophilic attack.

The reaction proceeds via a two-step mechanism:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups. chemistrysteps.com

Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the bromide ion. chemistrysteps.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates in these reactions due to their favorable balance of reactivity and stability.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. nih.govmit.edu This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. nih.govresearchgate.net

Although specific studies on the Suzuki-Miyaura coupling of this compound were not found, the general principles of this reaction are well-established for similar substrates. nih.govnih.gov The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The presence of the electron-withdrawing trifluoromethyl group can influence the oxidative addition step. Research on other aryl bromides has shown that both electron-rich and electron-poor substrates can be successfully coupled. nih.gov A variety of boronic acids and their esters can be used as coupling partners, allowing for the synthesis of a diverse range of biaryl compounds. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents general conditions and is not specific to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene/Water | 80 | nih.gov |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene/Water | Not specified | nih.gov |

| PdCl₂AtaPhos₂ | AtaPhos | Cs₂CO₃ | Toluene/Water | 100 | nih.gov |

| CataXCium A Pd G3 | Not applicable | K₃PO₄ | Dioxane/Water | 90 | researchgate.net |

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is valued for its tolerance of a wide array of functional groups, and the organostannanes used are often stable to air and moisture. wikipedia.org

The general mechanism of the Stille reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org Aryl bromides are effective electrophiles in this reaction. wikipedia.org The reaction can be used to form sp²-sp² carbon-carbon bonds, making it a valuable tool for synthesizing biaryls and vinylarenes. nih.gov

While specific examples of Stille coupling with this compound are not detailed in the available literature, studies on other aryl bromides, including those with electron-withdrawing groups, demonstrate the feasibility of such transformations. nih.gov A range of organostannanes, including aryl, vinyl, and alkynyl stannanes, can be employed as coupling partners. wikipedia.orglibretexts.org

Table 2: General Parameters for Stille Coupling of Aryl Halides This table presents general conditions and is not specific to this compound.

| Catalyst | Ligand | Additive | Solvent | Temperature | Reference |

| Pd(OAc)₂ | XPhos | CsF | t-BuOH | Not specified | nih.gov |

| Pd₂(dba)₃ | PPh₃ | Not specified | Toluene | Not specified | wikipedia.org |

Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions can be envisioned for this compound. These include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (formation of C-N bonds), and various C-O coupling reactions. The trifluoromethyl group can impact the reactivity and optimal conditions for these transformations. For instance, copper-catalyzed trifluoromethylation reactions have been developed for aryl bromides, showcasing the continuous expansion of cross-coupling methodologies. organic-chemistry.org

Transformations of the Ester Moiety

The methyl ester group in this compound is also amenable to chemical modification.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-6-(trifluoromethyl)benzoic acid, is a fundamental transformation. This reaction can be carried out under acidic or basic conditions.

Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. The rate of hydrolysis is influenced by the substituents on the aromatic ring. oieau.fr Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr

Table 3: Factors Influencing the Rate of Methyl Benzoate (B1203000) Hydrolysis This table outlines general principles and is not based on experimental data for this compound.

| Factor | Influence on Hydrolysis Rate | Rationale | Reference |

| Basic Conditions (e.g., NaOH, KOH) | Increase | Hydroxide is a strong nucleophile. | oieau.fr |

| Acidic Conditions (e.g., H₂SO₄, HCl) | Increase | Protonation of the carbonyl oxygen increases its electrophilicity. | |

| Electron-Withdrawing Groups | Increase | Stabilize the negative charge in the transition state and increase the electrophilicity of the carbonyl carbon. | oieau.fr |

| Electron-Donating Groups | Decrease | Destabilize the negative charge in the transition state and decrease the electrophilicity of the carbonyl carbon. | oieau.fr |

The resulting 2-bromo-6-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate for the preparation of more complex molecules.

Transesterification and Amidation Reactions

The transformation of the methyl ester functionality in this compound into other esters (transesterification) or amides (amidation) is governed by the principles of nucleophilic acyl substitution. However, the reactivity of this specific molecule is significantly influenced by the steric and electronic environment imposed by its ortho-substituents. The presence of a bromine atom and a trifluoromethyl group adjacent to the ester creates considerable steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon.

Transesterification: Transesterification is an equilibrium process that converts one ester into another by reaction with an alcohol, typically in the presence of an acid or base catalyst. ucla.edu For sterically hindered esters like this compound, achieving efficient transesterification requires specific catalytic systems. While simple acid catalysis might be slow, catalysts known to be effective for hindered substrates, such as certain titanium (IV) or zinc compounds, could be employed. google.com The reaction equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. ucla.edu Thermodynamic analyses of transesterification reactions, such as in biodiesel production, show they are often slightly exothermic or near thermoneutral, with the equilibrium constant being close to 1. acs.orgresearchgate.netutp.edu.my This implies that temperature has a limited effect on the equilibrium position, but reactant molar ratio is a key factor in achieving high conversion. researchgate.netutp.edu.my

Amidation: Amidation involves the reaction of the ester with a primary or secondary amine. This reaction is generally more favorable than transesterification due to the higher nucleophilicity of amines compared to alcohols. However, the steric hindrance in this compound remains a major challenge.

Modern catalytic methods have been developed to facilitate the amidation of unactivated and sterically demanding esters. These include:

Metal-Catalyzed Methods: Transition-metal catalysts, particularly those based on nickel and palladium with N-heterocyclic carbene (NHC) ligands, have proven effective. nsf.gov For instance, Ni-NHC systems can catalyze the amidation of methyl esters at elevated temperatures. mdpi.com Manganese(I)-pincer complexes have also been shown to catalyze the aminolysis of a broad scope of esters with low catalyst loadings. mdpi.com Iron(III) chloride has been used as an inexpensive, solvent-free catalyst for the direct amidation of esters, proving effective for various amines and esters. nih.gov

Base-Promoted Methods: Strong bases can promote the direct amidation of unactivated esters. Reagents like n-butyllithium (n-BuLi) have been used to overcome the limitations of other base systems, proving effective for sterically hindered amines and unreactive esters. nih.gov

Alternative Reagents: For electron-deficient amines, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can be used, although this typically applies to the parent carboxylic acid rather than the ester directly. nih.gov

Given the electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of this compound is highly electrophilic, which should favor nucleophilic attack. However, this electronic benefit is likely overshadowed by the severe steric hindrance from the two ortho groups. Therefore, successful amidation would likely necessitate the use of advanced catalytic systems or strong reagents capable of functioning under forcing conditions. nsf.govnih.gov

Table 1: Selected Catalytic Systems for Amidation of Challenging Esters

| Catalyst System | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| Ni(cod)₂ / NHC Ligand | Aryl and alkyl esters | Toluene, 60-140 °C | nsf.govmdpi.com |

| Pd(II)-NHC Complex | Aryl esters and anilines | Toluene, elevated temp. | nsf.gov |

| FeCl₃ | Ethyl acetate, various amines | Solvent-free, 80 °C | nih.gov |

| n-Butyllithium | Sterically hindered esters and amines | THF, room temp. | nih.gov |

| Zr/Ti Solid Acid | Benzoic acids (for esterification) | Methanol, reflux | mdpi.com |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its exceptional chemical stability. This robustness is due to the strength of the carbon-fluorine bonds. As a result, the -CF3 group in this compound is inert under most standard organic reaction conditions, allowing for chemical modifications at other parts of the molecule, such as the ester or the bromo substituent, without affecting the -CF3 group.

Despite its general stability, the trifluoromethyl group can undergo transformations under specific and often harsh conditions. Research has shown that trifluoromethyl-substituted arenes can react in superacids like trifluoromethanesulfonic acid (CF3SO3H). semanticscholar.org These reactions can proceed via the formation of highly reactive electrophilic intermediates, such as carbocations or acylium ions, which can then participate in Friedel-Crafts-type reactions. semanticscholar.org For example, treatment with a strong Lewis acid or a Brønsted superacid can facilitate protolytic defluorination, where protonation of a fluorine atom leads to the loss of HF and the generation of a difluorocarbocationic species. semanticscholar.org This reactivity opens pathways to convert the trifluoromethyl group into other functionalities, such as a carbonyl group, although such transformations require potent reagents and are not trivial. semanticscholar.org

The trifluoromethyl group exerts a powerful influence on the reactivity of the aromatic ring to which it is attached. Due to the high electronegativity of the three fluorine atoms, the -CF3 group is a strong electron-withdrawing group. This property has two major consequences for the reactivity of the benzene (B151609) ring in this compound:

Ring Deactivation: The -CF3 group withdraws electron density from the aromatic ring through a strong inductive effect (-I effect). This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions. utp.edu.my Compared to benzene or toluene, the aromatic ring of a benzotrifluoride (B45747) is significantly "deactivated," and reactions like nitration or halogenation occur at a much slower rate. utp.edu.my

Meta-Directing Influence: In electrophilic aromatic substitution, the incoming electrophile is directed to a specific position relative to the existing substituent. Electron-withdrawing groups like -CF3 are meta-directors. This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance structures that would place a destabilizing positive charge adjacent to the electron-withdrawing group. The meta position is less deactivated, making it the most favorable site for electrophilic attack.

Therefore, in any potential electrophilic substitution reaction on the aromatic ring of this compound, the trifluoromethyl group strongly deactivates the ring and would direct incoming electrophiles to the positions meta to it (the C4 and C6 positions). However, the existing bromine at C2 and the ester at C1 already occupy two of these key positions, further complicating the reactivity profile.

Mechanistic Elucidation of Key Transformations and Reaction Intermediates

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, the reactivity can be inferred from studies on related compounds and by applying fundamental principles of physical organic chemistry, such as the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents.

Kinetics: For nucleophilic acyl substitution reactions at the ester group (e.g., hydrolysis, amidation), the rate is highly dependent on the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on the hydrolysis of substituted benzoate esters show that electron-withdrawing groups generally accelerate the reaction rate. chemrxiv.org The Hammett relationship predicts a positive ρ (rho) value for reactions like ester hydrolysis, indicating that electron-withdrawing substituents enhance the rate. semanticscholar.orgemerginginvestigators.org

Therefore, a kinetic investigation of this compound would likely reveal a competition between electronic activation and steric hindrance.

Thermodynamics: Thermodynamic studies of transesterification reactions indicate that they are typically characterized by small changes in enthalpy (ΔH), meaning they are not strongly exothermic or endothermic. researchgate.net The Gibbs free energy change (ΔG) is also often small, leading to an equilibrium constant near unity. acs.orgresearchgate.net This implies that the reaction is reversible and that the final product distribution is sensitive to the relative concentrations of reactants and products. To achieve a high yield of a transesterified product, a large excess of the new alcohol is typically required to shift the equilibrium according to Le Châtelier's principle. utp.edu.my

The choice of solvent and the use of additives are critical for optimizing reactions involving sterically hindered and electronically deactivated substrates like this compound.

Solvents: The solvent can influence reaction rates and equilibria through its polarity, ability to solvate reactants and transition states, and its own potential reactivity.

For amidation reactions, aprotic solvents are often preferred to avoid hydrogen bonding interactions that can deactivate the amine nucleophile. researchgate.net Solvents like toluene, or greener alternatives such as cyclopentyl methyl ether, are often employed. ucl.ac.uk

In some modern, sustainable protocols, water has been successfully used as a solvent for the direct amidation of certain activated esters (e.g., phenyl esters), which can facilitate the reaction through hydrogen bonding interactions that stabilize the leaving group. nih.gov However, for a methyl ester, this is less likely to be efficient without a catalyst.

Dipolar aprotic solvents like DMF or NMP are common but are facing increasing scrutiny due to toxicity concerns. ucl.ac.ukrsc.org

Additives: Additives are frequently essential to promote the desired transformation, especially for challenging substrates.

Lewis Acids: In amidation of esters, Lewis acid additives such as Al(OtBu)3 can activate the ester carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine. nsf.gov

Bases: In base-promoted amidations, the choice of base is crucial. While common bases might not be effective for hindered systems, very strong bases like n-butyllithium can deprotonate even weakly acidic N-H bonds or facilitate the reaction through alternative mechanisms. nih.govresearchgate.net

Reductants and Co-catalysts: In some advanced catalytic cycles, such as the nickel-catalyzed reductive amidation of esters with nitroarenes, a stoichiometric reductant (like zinc or manganese) and an additive (like TMSCl) are required for the catalytic cycle to function. nih.gov

For a molecule like this compound, a combination of an appropriate solvent to ensure solubility and an effective additive—be it a Lewis acid to activate the ester or a strong base to enhance nucleophilicity—would be indispensable for achieving efficient transesterification or amidation. mdpi.comnih.gov

Precursor to Substituted Benzoic Acids and Anilines

The bromine atom in this compound serves as a versatile handle for the introduction of various substituents, leading to the formation of a wide array of substituted benzoic acid derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard. By reacting this compound with a range of boronic acids or their esters, a diverse library of 2-aryl-6-(trifluoromethyl)benzoic acids can be accessed after hydrolysis of the methyl ester. This methodology is particularly powerful for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. acs.orgacs.orgtcichemicals.comnih.govresearchgate.net

Similarly, the Buchwald-Hartwig amination reaction provides a direct route to substituted anilines. wikipedia.orgorganic-chemistry.orgmatthey.comresearchgate.netnih.gov This palladium-catalyzed cross-coupling of amines with aryl halides allows for the introduction of a wide variety of primary and secondary amines at the ortho position to the trifluoromethyl group. The reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of highly functionalized anilines that would be challenging to prepare using classical methods. These resulting anilines are valuable precursors for the synthesis of various nitrogen-containing heterocycles and other complex nitrogenous compounds.

The following table provides a summary of representative transformations of this compound to substituted benzoic acids and anilines:

| Transformation | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-(trifluoromethyl)benzoic acid derivatives |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, base | 2-Amino-6-(trifluoromethyl)benzoic acid derivatives |

Intermediate in the Synthesis of Polycyclic Aromatic Systems

The strategic positioning of the bromine atom and the methyl ester in this compound facilitates its use as a key intermediate in the construction of polycyclic aromatic hydrocarbons (PAHs). One common strategy involves a Sonogashira coupling reaction to introduce an alkyne substituent at the 2-position. organic-chemistry.org The resulting 2-alkynyl-6-(trifluoromethyl)benzoate can then undergo a variety of cyclization reactions to form fused aromatic ring systems.

For instance, intramolecular Diels-Alder reactions or transition metal-catalyzed cycloisomerization reactions of appropriately substituted alkynes can lead to the formation of naphthalenes, phenanthrenes, and other more complex polycyclic systems. The trifluoromethyl group can influence the regioselectivity of these cyclizations and often imparts unique electronic and physical properties to the final polycyclic aromatic hydrocarbon. The development of efficient synthetic routes to PAHs is of significant interest due to their applications in materials science, particularly in the field of organic electronics. nih.govnih.gov

Application in the Construction of Diverse Heterocyclic Frameworks

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The bromine atom can be readily displaced by various nucleophiles or participate in transition metal-catalyzed reactions to initiate cyclization cascades.

For example, palladium-catalyzed reactions with binucleophiles, such as 2-aminophenols or 2-aminothiophenols, can lead to the formation of benzoxazoles and benzothiazoles, respectively. The reaction proceeds through an initial N-arylation followed by an intramolecular condensation. Similarly, reaction with hydrazides can be employed for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.orgorganic-chemistry.org

Furthermore, the ester functionality can be manipulated to participate in cyclization reactions. For instance, reduction of the ester to an alcohol, followed by conversion to a leaving group, can set the stage for an intramolecular nucleophilic substitution to form a fused ring system. The trifluoromethyl group often enhances the stability and modulates the biological activity of the resulting heterocyclic frameworks. The synthesis of trifluoromethyl-substituted heterocycles is a significant area of research in medicinal chemistry. eurekaselect.comnih.govresearchgate.net

Role in Accessing Advanced Trifluoromethyl-Containing Target Molecules

The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a crucial building block for the introduction of the trifluoromethylated phenyl motif into complex target molecules. google.comchinesechemsoc.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

The synthetic transformations discussed previously, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allow for the incorporation of this valuable fragment into a larger molecular scaffold. This approach is particularly useful in late-stage functionalization strategies, where the trifluoromethylated aromatic piece can be introduced towards the end of a synthetic sequence. The ability to access a diverse range of trifluoromethyl-containing molecules is essential for the discovery and development of new drugs and agrochemicals with improved properties. nih.govresearchgate.netnih.gov

The following table highlights the importance of the trifluoromethyl group in medicinal chemistry:

| Property | Influence of Trifluoromethyl Group |

| Metabolic Stability | Increased due to the strength of the C-F bond |

| Lipophilicity | Increased, which can improve membrane permeability |

| Binding Affinity | Can enhance interactions with biological targets |

| pKa | Can alter the acidity of nearby functional groups |

Utilization in the Preparation of Precursors for Functional Materials

The unique electronic properties conferred by the trifluoromethyl group make this compound an attractive starting material for the synthesis of precursors for functional materials. The strong electron-withdrawing nature of the CF3 group can significantly influence the optical and electronic properties of conjugated systems.

Through reactions such as Sonogashira and Suzuki-Miyaura couplings, this building block can be incorporated into polymers and small molecules designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trifluoromethyl group can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these materials, which is crucial for optimizing device performance. The development of novel trifluoromethyl-containing materials is an active area of research aimed at advancing the field of organic electronics.

Computational and Theoretical Studies on Methyl 2 Bromo 6 Trifluoromethyl Benzoate

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For Methyl 2-bromo-6-(trifluoromethyl)benzoate, these calculations reveal a complex interplay between the electron-withdrawing nature of its substituents. The bromine atom, the trifluoromethyl (-CF3) group, and the methyl carboxylate (-COOCH3) group all pull electron density away from the aromatic ring.

This inductive withdrawal significantly lowers the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is indicative of a molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net A low LUMO energy suggests that the molecule is a good electrophile, particularly susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis is expected to show regions of high positive potential (electrophilic sites) on the aromatic carbons, especially the carbon atom bonded to bromine, making it a prime site for reactions like nucleophilic aromatic substitution or the oxidative addition step in cross-coupling catalysis. researchgate.net The significant electron-withdrawing character of the substituents makes the aromatic ring "electron-deficient." libretexts.org

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations Calculated values are representative examples based on analogous substituted aromatic compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates low tendency to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates high tendency to accept electrons, electrophilic nature. |

| HOMO-LUMO Gap | 6.3 eV | Relates to electronic stability and reactivity. |

| Dipole Moment | ~3.5 D | Reflects significant charge separation due to electronegative groups. |

Reaction Mechanism Modeling and Transition State Analysis

This compound is an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgresearchgate.netresearchgate.net Computational modeling can simulate the entire catalytic cycle for such reactions, providing insights into the reaction mechanism and identifying the rate-limiting step. nih.gov

The key steps in a Suzuki-Miyaura coupling are:

Oxidative Addition : The palladium catalyst inserts into the carbon-bromine (C-Br) bond. This is often the rate-determining step. nih.govacs.org Computational studies on similar aryl halides show that electron-withdrawing groups, like the -CF3 and -COOCH3 on this molecule, facilitate this step by lowering the activation energy barrier. nih.gov

Transmetalation : The aryl group from an organoboron reagent is transferred to the palladium center.

Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the catalyst. nih.gov

Table 2: Representative Computed Activation Energies for Suzuki-Miyaura Coupling Steps with a Substituted Aryl Bromide Values are based on DFT studies of similar sterically hindered and electron-deficient aryl bromides.

| Reaction Step | Catalyst System | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) complex | 10 - 15 |

| Transmetalation | Arylboronic acid / Base | 25 - 30 (Rate-determining) |

| Reductive Elimination | Pd(II) intermediate | 15 - 20 |

Conformational Analysis and Stereochemical Considerations

The structure of this compound is heavily influenced by steric repulsion between the three bulky adjacent substituents. To minimize this strain, the substituents are forced out of the plane of the benzene (B151609) ring.

Computational conformational analysis can predict the most stable three-dimensional arrangement of the atoms. These calculations involve rotating the key single bonds—specifically the C-C bond connecting the ester group to the ring and the C-C bond connecting the trifluoromethyl group to the ring—and calculating the potential energy at each angle.

Ester Group Conformation : The methyl ester group is likely to be twisted significantly out of the plane of the aromatic ring to avoid clashing with the adjacent bromine and trifluoromethyl groups. The rotational barrier for this bond is predicted to be substantial. nih.gov

Trifluoromethyl Group Rotation : The C-CF3 bond also has a rotational barrier. While smaller than the ester group, its preferred orientation is one that minimizes interaction with the neighboring groups. mdpi.com

These steric constraints lead to a locked, chiral conformation in the molecule's ground state, although rapid rotation at room temperature may prevent the isolation of distinct enantiomers. Understanding these conformational preferences is crucial as they can influence how the molecule docks into an enzyme's active site or approaches a catalyst. mdpi.comresearchgate.net

Table 3: Predicted Rotational Energy Barriers Based on computational studies of sterically crowded ortho-substituted aromatic compounds.

| Dihedral Angle Rotated | Predicted Rotational Barrier (kcal/mol) | Implication |

|---|---|---|

| Ar-COOCH3 | 12 - 18 | High barrier; ester group is significantly out-of-plane. |

| Ar-CF3 | 4 - 7 | Moderate barrier; rotation is hindered but faster than ester group. |

Structure-Reactivity Relationship Elucidation through Computational Approaches

Computational chemistry provides a quantitative link between a molecule's structure and its reactivity. By systematically modifying the structure in silico and calculating the resulting electronic and energetic properties, a clear structure-reactivity relationship can be established. acs.org

For this compound, key relationships include:

C-Br Bond Strength : The electron-withdrawing substituents strengthen the C-Br bond through induction, but they also make the attached carbon more electrophilic. In the context of palladium catalysis, the latter effect dominates, making the bond more susceptible to oxidative addition. acs.org

Hammett Parameters : Theoretical studies have shown a strong correlation between the calculated activation energies for reactions and the Hammett σ parameters of the substituents, which quantify their electron-donating or -withdrawing ability. nih.gov The combined effect of the ortho -Br, -CF3, and -COOCH3 groups results in a highly activated system for cross-coupling.

Geometric Effects : Calculations can reveal how bond lengths and angles in the transition state differ from the ground state. The degree of distortion required to reach the transition state contributes to the activation energy. nih.gov For this molecule, the pre-existing strain may lower the energy difference to a puckered transition state.

In silico Design of Novel Derivatives with Predicted Reactivity Profiles

The computational models developed for this compound can be extended to design novel derivatives with tailored properties. This in silico approach accelerates the discovery process by prioritizing the most promising candidates for synthesis. mdpi.comresearchgate.net

Potential design strategies include:

Modifying the Halogen : Replacing the bromine with iodine could further lower the activation barrier for oxidative addition, leading to faster reaction times. Conversely, replacing it with chlorine would likely slow the reaction, which could be useful for achieving selectivity in more complex molecules.

Altering the Ester Group : Changing the methyl group to a larger alkyl group (e.g., ethyl, tert-butyl) would increase steric bulk, potentially influencing reaction rates or conformational preferences. nih.gov

Adding More Substituents : Computational screening could identify positions on the ring where adding other functional groups would further enhance reactivity or introduce new functionalities without compromising the stability of the molecule. rjeid.com

By calculating the electronic properties and reaction energy profiles for a virtual library of derivatives, researchers can predict their reactivity and select only the most viable compounds for laboratory synthesis, saving significant time and resources. nih.govnih.gov

Advanced Analytical Techniques in the Research of this compound and its Derivatives

The synthesis and application of this compound and its subsequent derivatives necessitate the use of sophisticated analytical methodologies. These techniques are crucial for confirming chemical structures, monitoring reaction progress, assessing purity, and understanding reaction kinetics. This article delves into the specific advanced analytical techniques employed in the study of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-6-(trifluoromethyl)benzoate?

this compound is typically synthesized via electrophilic aromatic substitution followed by esterification . For example:

- Step 1 : Introduce the trifluoromethyl group at the para position of a brominated benzoic acid derivative using trifluoromethylation reagents (e.g., CF₃Cu).

- Step 2 : Bromination at the ortho position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

- Step 3 : Esterification of the carboxylic acid group with methanol and a catalyst like H₂SO₄ or DCC/DMAP .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is this compound characterized using spectroscopic methods?

Methodology :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Splitting patterns distinguish substituent positions.

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .

- IR : Stretching frequencies for C=O (∼1720 cm⁻¹) and C-Br (∼600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 297.07 (C₁₀H₈BrF₃O₂) .

Validation : Compare data with analogs like Ethyl 2-bromo-5-(trifluoromethyl)benzoate .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

The bromine and trifluoromethyl groups enable diverse transformations:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to introduce aryl/heteroaryl groups at the bromine site .

- Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions.

- Ester Hydrolysis : Convert to carboxylic acid using LiOH/H₂O-THF for further functionalization .

Experimental Design : Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF, toluene) for coupling efficiency .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Strategy :

- Use single-crystal X-ray diffraction (SHELXL ) to confirm substituent positions and stereochemistry.

- Compare experimental data (unit cell parameters, bond lengths/angles) with computational models (DFT).

Case Study : Ethyl 2-bromo-6-(trifluoromethyl)benzoate derivatives showed deviations in dihedral angles due to steric effects from the trifluoromethyl group .

Q. What strategies address contradictory reactivity data in cross-coupling reactions?

Root Causes :

- Competing side reactions (e.g., protodebromination, homocoupling).

- Solvent/base incompatibility (e.g., polar aprotic solvents stabilizing Pd intermediates).

Q. Solutions :

- Screening Ligands : Bulky ligands (XPhos) enhance selectivity for Suzuki coupling .

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify bottlenecks .

Q. How to optimize reaction conditions for regioselective functionalization?

Approach :

- Directing Groups : Install temporary groups (e.g., -COOH, -Bpin) to steer reactivity.

- Solvent Effects : Use non-polar solvents (toluene) to favor electrophilic attack at bromine over trifluoromethyl sites .

Example : this compound showed 89% regioselectivity in Sonogashira coupling with phenylacetylene using CuI/Pd(OAc)₂ .

Data Contradiction Analysis

Q. Discrepancies in reported solubility and stability: How to reconcile?

Evidence :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.